2,5-Dichloro-4,6-diiodopyridin-3-ol
Overview
Description
2,5-Dichloro-4,6-diiodopyridin-3-ol is a unique chemical compound with the empirical formula C5HCl2I2NO . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular weight of 2,5-Dichloro-4,6-diiodopyridin-3-ol is 415.78 . The SMILES string representation is Oc1c(Cl)nc(I)c(Cl)c1I , and the InChI key is YBXJSLAMKRMCLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Dichloro-4,6-diiodopyridin-3-ol is a solid substance . It has a molecular weight of 415.78 . More detailed physical and chemical properties may need to be determined experimentally.Scientific Research Applications
Another research avenue involves the selective functionalization of dichloropyridines at different sites, with 2,5-dichloro-4,6-diiodopyridin-3-ol displaying regiochemical flexibility. This property enables deprotonation and subsequent reactions like carboxylation and iodination, affording the synthesis of novel compounds and building blocks useful in pharmaceutical research (Marzi et al., 2001).
In Material Science and Catalysis
The compound's versatility extends to material science and catalysis. For instance, in a study focused on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from a starting compound closely related to 2,5-dichloro-4,6-diiodopyridin-3-ol, the researchers explored the transformation mechanisms and achieved high yield and purity. This showcases the compound's potential in creating materials with specific characteristics and functions (Zhi-yuan, 2010).
Moreover, the coordination compounds of oligopyridine ligands like terpyridines, which share structural similarities with 2,5-dichloro-4,6-diiodopyridin-3-ol, find applications in various research fields including materials science, medicinal chemistry, and organometallic catalysis. These applications range from photovoltaics and DNA intercalation to a wide array of catalytic reactions (Winter et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,5-dichloro-4,6-diiodopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2I2NO/c6-1-2(8)3(11)4(7)10-5(1)9/h11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXJSLAMKRMCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)I)Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4,6-diiodopyridin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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